N'-(4-ethoxybenzylidene)-2-phenoxyacetohydrazide
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Overview
Description
N’-(4-ethoxybenzylidene)-2-phenoxyacetohydrazide is an organic compound with a complex structure that includes both ethoxybenzylidene and phenoxyacetohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxybenzylidene)-2-phenoxyacetohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-phenoxyacetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-ethoxybenzylidene)-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxybenzylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-(4-ethoxybenzylidene)-2-phenoxyacetohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-ethoxybenzylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methoxybenzylidene)-2-phenoxyacetohydrazide
- N’-(4-butoxybenzylidene)-2-phenoxyacetohydrazide
- N’-(4-ethoxybenzylidene)-4-butylaniline
Uniqueness
N’-(4-ethoxybenzylidene)-2-phenoxyacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
303085-65-6 |
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Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H18N2O3/c1-2-21-16-10-8-14(9-11-16)12-18-19-17(20)13-22-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,19,20)/b18-12+ |
InChI Key |
HTWHLPGLJYLKDU-LDADJPATSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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